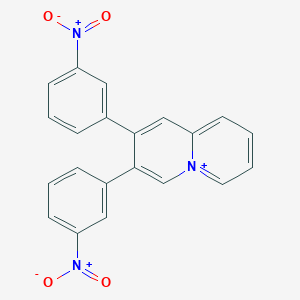
2,3-Bis(3-nitrophenyl)quinolizinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(3-nitrophenyl)quinolizinium (BNQ) is a quinolizinium derivative that has gained significant attention in scientific research due to its unique properties and potential applications. BNQ is a heterocyclic organic compound that contains two nitrophenyl groups and a quinolizinium core structure. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 2,3-Bis(3-nitrophenyl)quinolizinium involves its ability to bind to DNA and induce oxidative damage. The nitrophenyl groups in this compound are responsible for the generation of reactive oxygen species (ROS) that cause oxidative damage to the DNA molecule. This damage can lead to mutations and other genetic abnormalities that can be studied to understand the DNA repair mechanisms in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. One of the most significant effects of this compound is its ability to induce oxidative stress and DNA damage. This damage can lead to cell death and apoptosis, which can be used to study the mechanisms of cell death and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-Bis(3-nitrophenyl)quinolizinium in lab experiments is its ability to induce oxidative damage to DNA, which can be used to study DNA repair mechanisms. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2,3-Bis(3-nitrophenyl)quinolizinium, including the development of new methods for its synthesis, the optimization of its use in DNA damage and repair studies, and the investigation of its potential applications in other scientific research fields. Additionally, the development of new derivatives of this compound with improved properties and reduced toxicity could lead to new applications in biochemical and physiological research.
Méthodes De Synthèse
The synthesis of 2,3-Bis(3-nitrophenyl)quinolizinium can be achieved using different methods, including the reaction of quinolizinium with 3-nitrobenzaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 3-nitrobenzaldehyde with 2-aminoquinoline, followed by oxidation to produce this compound. These methods have been optimized to produce high yields of this compound with minimal impurities.
Applications De Recherche Scientifique
2,3-Bis(3-nitrophenyl)quinolizinium has been studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the study of DNA damage and repair mechanisms. This compound has been shown to bind to DNA and induce oxidative damage, which can be used to study the DNA repair mechanisms in cells.
Propriétés
Formule moléculaire |
C21H14N3O4+ |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2,3-bis(3-nitrophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14N3O4/c25-23(26)18-8-3-5-15(11-18)20-13-17-7-1-2-10-22(17)14-21(20)16-6-4-9-19(12-16)24(27)28/h1-14H/q+1 |
Clé InChI |
ADUDVHYIQARMON-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


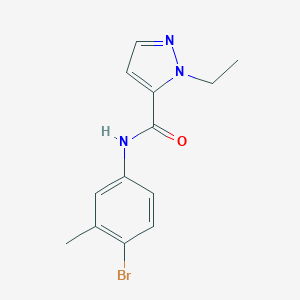
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


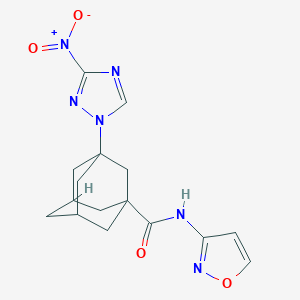
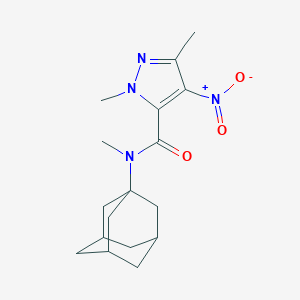
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
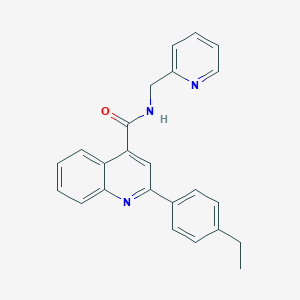
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

